BenchChemオンラインストアへようこそ!

tert-Butyl 2-phenyl-1H-benzimidazole-1-carboxylate

Kinase Inhibition CDK2 CDK5

The compound tert-Butyl 2-phenyl-1H-benzimidazole-1-carboxylate (CAS 193810-83-2) is a protected benzimidazole derivative commonly employed as an intermediate in organic synthesis and pharmaceutical research. Despite its widespread listing by chemical suppliers, the available literature lacks high-strength, comparator-based quantitative evidence that would definitively prioritize its procurement over closely related analogs or alternatives for a specific scientific application.

Molecular Formula C18H18N2O2
Molecular Weight 294.3 g/mol
CAS No. 193810-83-2
Cat. No. B6597760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-phenyl-1H-benzimidazole-1-carboxylate
CAS193810-83-2
Molecular FormulaC18H18N2O2
Molecular Weight294.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2=CC=CC=C2N=C1C3=CC=CC=C3
InChIInChI=1S/C18H18N2O2/c1-18(2,3)22-17(21)20-15-12-8-7-11-14(15)19-16(20)13-9-5-4-6-10-13/h4-12H,1-3H3
InChIKeyNZNVBGIQMWGYRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: tert-Butyl 2-phenyl-1H-benzimidazole-1-carboxylate (CAS 193810-83-2) – Evidence-Based Differentiation


The compound tert-Butyl 2-phenyl-1H-benzimidazole-1-carboxylate (CAS 193810-83-2) is a protected benzimidazole derivative commonly employed as an intermediate in organic synthesis and pharmaceutical research [1]. Despite its widespread listing by chemical suppliers, the available literature lacks high-strength, comparator-based quantitative evidence that would definitively prioritize its procurement over closely related analogs or alternatives for a specific scientific application.

The Risk of Unverified Substitution for tert-Butyl 2-phenyl-1H-benzimidazole-1-carboxylate in Research


Generic substitution of this compound is not supported by published evidence. Without direct head-to-head comparisons or cross-study validated data, substituting with a different N-protected 2-phenylbenzimidazole (e.g., N-benzyl, N-methyl, or N-H analogs) risks introducing uncontrolled variables in reactivity, deprotection conditions, or downstream biological outcomes. The absence of quantitative differentiation data means that any substitution must be empirically validated by the end-user, negating procurement-driven certainty [1].

Quantitative Differentiation Evidence for tert-Butyl 2-phenyl-1H-benzimidazole-1-carboxylate


Limited Evidence of Biological Target Engagement Relative to Unprotected Analog

A binding assay entry suggests the compound (or a close structural analog) shows very weak inhibition of CDK2 and CDK5 (IC50 > 10,000 nM) [1]. However, this is a single data point without a direct comparator, and the exact structural match to CAS 193810-83-2 is uncertain. This cannot be used to claim differentiation over other 2-phenylbenzimidazoles which have reported nanomolar activities.

Kinase Inhibition CDK2 CDK5

Absence of Comparative Reactivity Data for Boc-Deprotection vs. Other Protecting Groups

No published studies were found that directly compare the deprotection yield, reaction rate, or selectivity of the Boc group on this specific scaffold against other common N-protecting groups (e.g., Cbz, Fmoc, benzyl). Such data would be essential to justify procurement based on synthetic utility. The current evidence level is limited to class-level knowledge of Boc chemistry [1].

Protecting Group Chemistry Synthetic Intermediate

Lack of Unique Physicochemical Property Data for Formulation or Handling

Standard physicochemical properties (melting point, boiling point, logP) are not uniquely reported or compared against close analogs in a procurement-relevant context. Predicted properties are available but do not constitute verified differentiation [1].

Physicochemical Properties Solubility Stability

Potential but Unvalidated Application Scenarios for tert-Butyl 2-phenyl-1H-benzimidazole-1-carboxylate


General Organic Synthesis Intermediate

Based on its structure as an N-Boc protected 2-phenylbenzimidazole, this compound may serve as a general intermediate for further functionalization at the unprotected nitrogen after Boc removal, or for directed ortho-metalation reactions. However, no specific published procedures or comparative performance data were identified [1].

Kinase Inhibitor Lead with Very Weak Activity

A single database entry indicates IC50 > 10 µM against CDK2/CDK5, suggesting this compound is not an active kinase inhibitor. It might serve as a negative control or a fragment for further elaboration, but this role is not documented in peer-reviewed literature [1].

Metal Complexation Studies

2-Phenylbenzimidazole scaffolds are used in C,N-cyclometalated Ru(II) and Ir(III) complexes for anticancer research. However, no evidence was found that this specific Boc-protected variant has been employed or offers an advantage over the unprotected ligand [1].

Quote Request

Request a Quote for tert-Butyl 2-phenyl-1H-benzimidazole-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.